molecular formula C10H22ClNO2 B555351 L-Leucine tert-butyl ester hydrochloride CAS No. 2748-02-9

L-Leucine tert-butyl ester hydrochloride

Cat. No.: B555351
CAS No.: 2748-02-9
M. Wt: 187,27*36,45 g/mole
InChI Key: RFUWRXIYTQGFGA-QRPNPIFTSA-N
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Description

L-Leucine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl . It is a solid at 20 degrees Celsius .

It is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX . It also plays a role in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (CH3)2CHCH2CH (NH2)COOC (CH3)3 · HCl .


Chemical Reactions Analysis

This compound is used in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .


Physical and Chemical Properties Analysis

This compound is a white to almost white powder or crystal . It has a specific rotation of +18.0 to +21.0 deg (C=2, EtOH) . The melting point of this compound is 167 °C .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Spectroscopic and Electrochemical Studies : Research on L-leucine tert-butyl ester hydrochloride includes its application in the synthesis of ferrocenyl triazole amino acid and peptide bioconjugates. These compounds were characterized using techniques like mass spectrometry and NMR spectroscopy, indicating the formation of intramolecular hydrogen bonds in noncoordinating solvents (Köster et al., 2008).

  • Role in Polymer Synthesis : The compound has been used in the synthesis of a novel optically active nylon-1 polymer, demonstrating its utility in advanced materials science. This process involved anionic polymerization of the isocyanate of L-leucine methyl ester, a related compound (Sanda, Takata, & Endo, 1995).

  • Chiral Molecular Spaces : In the field of materials chemistry, this compound has been used to synthesize chiral layered molecular spaces. These spaces have potential applications in molecular recognition and selection processes (Liu, Yao, Shangguan, & Yuan, 2009).

Biological and Pharmaceutical Applications

  • Enzyme-Assisted Synthesis : The compound has been involved in enzyme-assisted processes, like the preparation of D-tert.-Leucine, showcasing its importance in producing optically pure compounds for pharmaceutical applications (Laumen, Ghisalba, & Auer, 2001).

  • Application in Drug Synthesis : It has been a key component in the synthesis of N-acylpyrrolidine, a compound with potential in inhibiting HCV polymerase. This highlights its role in the development of antiviral drugs (Agbodjan et al., 2008).

  • Biosynthesis of L-Tert-Leucine : Its derivatives have been used in the biosynthesis of L-tert-leucine by engineered Escherichia coli, indicating its role in biotechnological production of important amino acids (Jia et al., 2021).

Safety and Hazards

When handling L-Leucine tert-butyl ester hydrochloride, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUWRXIYTQGFGA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950174
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748-02-9
Record name tert-Butyl leucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-amino-4-methylpentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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